molecular formula C5H5N3O4 B1340163 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid CAS No. 50700-55-5

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

Cat. No. B1340163
CAS RN: 50700-55-5
M. Wt: 171.11 g/mol
InChI Key: NFYPTUROVHPXQA-UHFFFAOYSA-N
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Description

The compound "1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their biological activities and their presence in various pharmaceuticals, such as metronidazole .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the biology-oriented drug synthesis (BIODS) of imidazole derivatives, such as the 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, which are synthesized by treating metronidazole with different ar

Scientific Research Applications

Chemical Structure and Properties

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, a related compound, forms a flat molecular structure and crystallizes as a dihydrate, indicating its potential for forming stable structures useful in various chemical applications. This compound is linked through water molecules by hydrogen bonding into a three-dimensional network, showcasing its potential in forming complex molecular assemblies (Wu, Liu, & Ng, 2005).

Biological Activity

1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde and 1-methyl-2-nitro-5-vinyl-1H-imidazole, compounds closely related to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, have shown interesting antimicrobial activities, suggesting potential applications in developing antimicrobial agents (Cavalleri, Volpe, & Arioli, 1977).

Drug Synthesis

In drug synthesis, derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate, which includes compounds structurally similar to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, have been evaluated for their β-glucuronidase inhibitory activity. Many of these derivatives demonstrated significant inhibition, suggesting their potential in drug development (Salar et al., 2017).

Crystallography and Molecular Synthesis

In crystallography and molecular synthesis, derivatives of 1-Methyl-1H-imidazoles, which are closely related to 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, have been synthesized and their structures determined through X-ray crystallography. Such research is crucial in understanding the physical and chemical properties of these compounds, which can be pivotal in developing new materials or pharmaceuticals (Zani et al., 1995).

Safety And Hazards

The safety information available indicates that 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

3-methyl-2-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-3(4(9)10)2-6-5(7)8(11)12/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYPTUROVHPXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476411
Record name 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

CAS RN

50700-55-5
Record name 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Karnthaler‐Benbakka, D Groza… - …, 2016 - Wiley Online Library
… 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester (6): Compound 5 (563 mg, … 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid (7): To a stirred solution of 6 (390 mg, 2.11 …
EM Herrlinger - 2020 - Dissertation, Universität Freiburg …
Number of citations: 1

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